molecular formula C16H22INO3 B8160228 tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8160228
M. Wt: 403.25 g/mol
InChI Key: ODYIQONBYAGXNN-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a pyrrolidine ring, and an iodophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting a phenol derivative with iodine in the presence of a base.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenoxy moiety, leading to the formation of iodinated phenols or quinones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products

    Oxidation: Iodinated phenols or quinones.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new organic compounds.

Biology and Medicine

In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features may contribute to the development of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials science applications. Its reactivity and functional groups make it suitable for incorporation into polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding interactions, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((4-chlorophenoxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((4-fluorophenoxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

Compared to its analogs with different halogen substituents (bromine, chlorine, fluorine), tert-Butyl 3-((4-iodophenoxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of iodine. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions, potentially leading to different biological activities and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3-[(4-iodophenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-9-8-12(10-18)11-20-14-6-4-13(17)5-7-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYIQONBYAGXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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